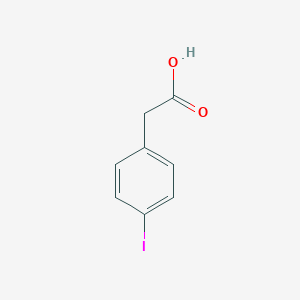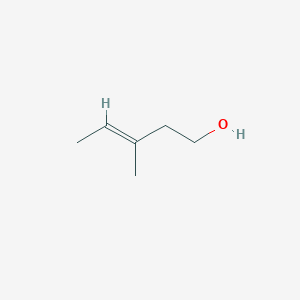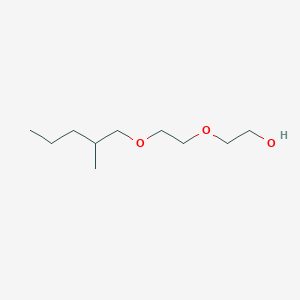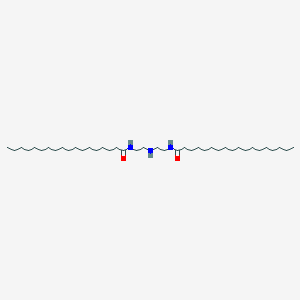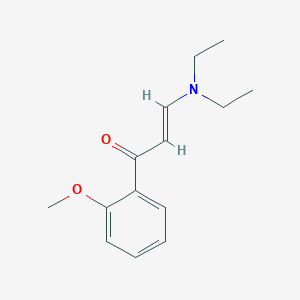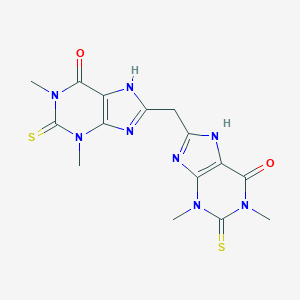
Theophylline, 8,8'-methylenebis(2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8,8'-methylenebis(2-thio-) is a chemical compound commonly used in scientific research. It is a derivative of theophylline, a xanthine alkaloid found in tea leaves and cocoa beans. Theophylline, 8,8'-methylenebis(2-thio-) is a white crystalline powder that is soluble in water and ethanol. It has a variety of applications in scientific research, including as a reagent in organic synthesis and as a tool for studying enzyme kinetics.
Mécanisme D'action
The mechanism of action of theophylline, 8,8'-methylenebis(2-thio-) is not fully understood. However, it is believed to act as a metal chelator, binding to metal ions in enzymes and inhibiting their activity. The compound may also act as a reducing agent, interacting with metal ions to alter their oxidation state.
Effets Biochimiques Et Physiologiques
Theophylline, 8,8'-methylenebis(2-thio-) has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including carbonic anhydrase and urease. The compound has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, theophylline, 8,8'-methylenebis(2-thio-) has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline, 8,8'-methylenebis(2-thio-) has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. It is also stable under a wide range of conditions, making it easy to handle and store. However, the compound is not very soluble in organic solvents, which can limit its use in some experiments. In addition, the compound's mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on theophylline, 8,8'-methylenebis(2-thio-). One area of interest is the compound's potential as an anti-inflammatory agent. Further research is needed to determine the mechanism by which the compound reduces inflammation and to evaluate its potential as a therapeutic agent. Another area of interest is the compound's use as a tool for studying enzyme kinetics. Further research is needed to fully understand the compound's mechanism of action and to develop new methods for using it in enzyme assays. Finally, theophylline, 8,8'-methylenebis(2-thio-) may have potential as a metal chelator for use in environmental remediation. Further research is needed to evaluate its effectiveness in removing heavy metals from contaminated soil and water.
Méthodes De Synthèse
Theophylline, 8,8'-methylenebis(2-thio-) can be synthesized by reacting theophylline with carbon disulfide and sodium hydroxide. The reaction produces a dithiocarbamate salt, which can be further reacted with formaldehyde to produce the final product.
Applications De Recherche Scientifique
Theophylline, 8,8'-methylenebis(2-thio-) is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, where it is used to introduce a thioether group into molecules. It is also used as a tool for studying enzyme kinetics, particularly for enzymes that contain metal ions. The compound can be used to inhibit enzyme activity, allowing researchers to study the effects of the enzyme on biological systems.
Propriétés
Numéro CAS |
1915-58-8 |
|---|---|
Nom du produit |
Theophylline, 8,8'-methylenebis(2-thio- |
Formule moléculaire |
C15H16N8O2S2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
8-[(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)methyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C15H16N8O2S2/c1-20-10-8(12(24)22(3)14(20)26)16-6(18-10)5-7-17-9-11(19-7)21(2)15(27)23(4)13(9)25/h5H2,1-4H3,(H,16,18)(H,17,19) |
Clé InChI |
QIRUGLODEIPRED-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
SMILES canonique |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Autres numéros CAS |
1915-58-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



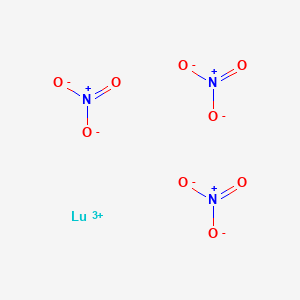
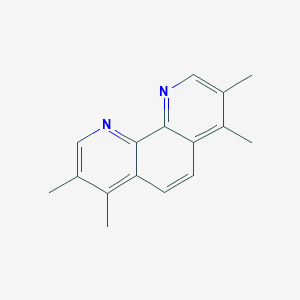
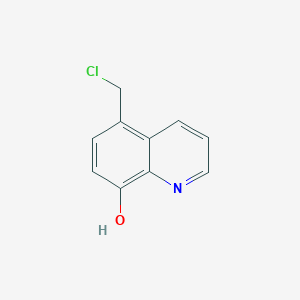
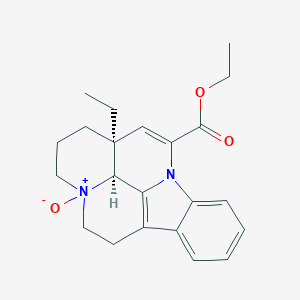
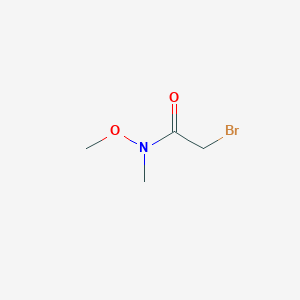
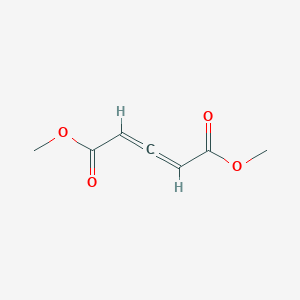
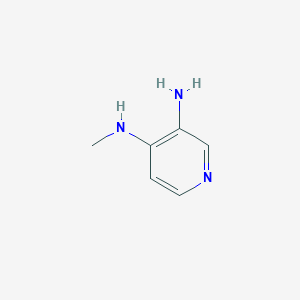
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
